N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS2/c21-15(11-4-6-23-9-11)16-7-14-18-17-13-2-1-12(19-20(13)14)10-3-5-22-8-10/h1-6,8-9H,7H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFBXLLTOWPEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₇H₁₁F₃N₆OS
- Molecular Weight : 404.4 g/mol
- CAS Number : 1903631-56-0
The unique arrangement of the thiophene and triazole rings contributes to the compound's biological properties.
Pharmacological Activities
Research indicates that compounds containing thiophene and triazole structures exhibit a wide range of biological activities, including:
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : It is hypothesized that the compound interacts with specific receptors or proteins within cells, leading to downstream effects that modulate biological responses.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor efficacy of a series of triazole derivatives in vitro against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of thiophene-based compounds against common bacterial strains. The results showed significant inhibition zones in agar diffusion tests for compounds similar to this compound, suggesting strong antimicrobial potential .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds related to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide. For instance:
- c-Met Kinase Inhibition : Compounds with similar structures have shown potent inhibition of c-Met kinase, a target in cancer therapy. The compound Savolitinib, a c-Met inhibitor derived from related triazole structures, has demonstrated efficacy in treating various cancers including non-small cell lung cancer and renal cell carcinoma .
- Cell Line Studies : Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values in the low micromolar range .
Anti-inflammatory and Analgesic Properties
Compounds containing the triazole scaffold have also been investigated for their anti-inflammatory effects. For example, derivatives have been noted for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and chronic pain syndromes .
Antimicrobial Activity
The heterocyclic nature of this compound suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a variety of bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity that warrants further exploration .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic synthesis techniques. These may include:
- Formation of the Triazole Ring : Utilizing appropriate precursors to construct the triazole framework.
- Substitution Reactions : Introducing thiophene and carboxamide groups through nucleophilic substitution or coupling reactions.
- Purification : Employing chromatographic techniques to isolate the desired compound with high purity.
Preclinical Trials
Recent preclinical studies have evaluated the efficacy of compounds structurally related to this compound against various cancer models. These studies often utilize in vitro assays to assess cell viability and mechanism of action through apoptosis and cell cycle analysis.
Clinical Implications
The ongoing research into triazole derivatives has led to several candidates entering clinical trials for cancer treatment. The promising results from early-phase trials highlight the therapeutic potential of this class of compounds in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Target/Pathway | IC50/Effectiveness |
|---|---|---|---|
| Anticancer | Triazole Derivatives | c-Met Kinase | Low µM range |
| Anti-inflammatory | Heterocycles | Inflammatory Pathways | Significant modulation |
| Antimicrobial | Triazole Compounds | Various Bacterial Strains | Broad-spectrum activity |
Q & A
Q. What are the optimal synthetic routes for preparing N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide, and how can yields be improved?
Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling and functionalization. Key steps include:
- Cyclocondensation : Reacting thiophene-3-carboxamide derivatives with triazolopyridazine precursors under reflux conditions (ethanol or DMF as solvents). Yields (~65–76%) depend on reaction time, temperature, and catalyst selection (e.g., iodine/triethylamine for cyclization) .
- Purification : Crystallization from ethanol/water (4:1) improves purity, with melting points (160–278°C) serving as purity indicators .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., excess aromatic aldehydes for triazepine formation) and using anhydrous solvents (DMF) can increase yields by 10–15% .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
Methodological Answer:
- IR Spectroscopy : Confirm key functional groups (e.g., C=O at 1650–1700 cm⁻¹, C=N at 1550–1600 cm⁻¹, and NH stretches at 3200–3400 cm⁻¹) .
- NMR Analysis :
- Mass Spectrometry : Molecular ion peaks (e.g., M⁺ at m/z 378–440) confirm molecular weight, with fragmentation patterns validating substituent positions .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., GSK-3β) or enzymes with hydrophobic binding pockets, leveraging the compound’s thiophene/triazole motifs for π-π stacking .
- Docking Workflow :
- Use AutoDock Vina to simulate ligand-receptor interactions, focusing on binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonds with catalytic residues (e.g., Lys85 in GSK-3β) .
- Validate with MD simulations (50 ns) to assess stability of docked conformers .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding affinity by 20–30% .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Reproducibility Checks :
- Data Analysis :
Q. What strategies are effective for modifying the triazolopyridazine core to improve metabolic stability?
Methodological Answer:
- Steric Shielding : Introduce bulky groups (e.g., 4-methoxyphenyl) at the pyridazine C-6 position to block oxidative metabolism .
- Isosteric Replacement : Replace thiophene with furan to reduce CYP450-mediated degradation while maintaining π-stacking .
- Prodrug Design : Synthesize phosphate esters at the methylene bridge to enhance aqueous solubility and delay hepatic clearance .
Q. How can X-ray crystallography clarify structural ambiguities in derivatives?
Methodological Answer:
- Crystal Growth : Use slow evaporation (DMF/ethanol) to obtain single crystals. For example, N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide forms monoclinic crystals (space group P2₁/c) suitable for diffraction .
- Data Collection : Resolve bond lengths (e.g., C-S = 1.68–1.72 Å) and dihedral angles (e.g., triazole-thiophene = 15–25°) to confirm stereoelectronic effects .
Q. What computational methods predict the compound’s ADMET properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
